molecular formula C23H33N5O2 B2373777 1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(3-methoxyphenyl)urea CAS No. 1170442-46-2

1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(3-methoxyphenyl)urea

Cat. No.: B2373777
CAS No.: 1170442-46-2
M. Wt: 411.55
InChI Key: RUEXBCQZZKSWOI-UHFFFAOYSA-N
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Description

1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(3-methoxyphenyl)urea is a useful research compound. Its molecular formula is C23H33N5O2 and its molecular weight is 411.55. The purity is usually 95%.
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Scientific Research Applications

Directed Lithiation and Reactivity

Directed lithiation of related compounds demonstrates the potential of such molecules in synthetic chemistry. For example, directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate has shown the ability to introduce substituents selectively, indicating utility in the synthesis of complex organic molecules (Smith, El‐Hiti, & Alshammari, 2013).

Antimicrobial Agent Synthesis

The compound's structural analogs have been synthesized and evaluated for antimicrobial activity, showcasing their potential as scaffolds for developing new antimicrobial agents. For instance, a novel series of thiazolidinone derivatives, which share a resemblance in structural complexity, have been synthesized and shown to possess antimicrobial activity against various bacterial and fungal strains (Patel, Kumari, & Patel, 2012).

Neuroprotective Properties and Anticonvulsant Activity

Derivatives of related urea and thiourea compounds have been investigated for their neuroprotective properties and anticonvulsant activity, indicating the potential application of such molecules in the development of treatments for neurological disorders. A study on 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7-yl urea and thiourea derivatives revealed significant antiparkinsonian activity, suggesting a starting point for future drug design in treating Parkinson's disease (Azam, Alkskas, & Ahmed, 2009).

Enzyme Inhibition for Therapeutic Applications

The compound and its derivatives have also been explored for their potential to inhibit specific enzymes, which is critical for the development of therapeutic agents targeting various diseases. For example, tetrahydropyrimidine-5-carboxylates, another class of cyclic urea derivatives, have been synthesized and evaluated for their metal chelating effects and inhibition profiles against enzymes such as acetylcholinesterase and carbonic anhydrase, highlighting their potential as multifunctional therapeutic agents (Sujayev et al., 2016).

Properties

IUPAC Name

1-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-3-(3-methoxyphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N5O2/c1-26(2)20-10-8-18(9-11-20)22(28-14-12-27(3)13-15-28)17-24-23(29)25-19-6-5-7-21(16-19)30-4/h5-11,16,22H,12-15,17H2,1-4H3,(H2,24,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEXBCQZZKSWOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)NC2=CC(=CC=C2)OC)C3=CC=C(C=C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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